2-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a difluoromethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the difluoromethoxy group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Oxidation: Phenols or quinones.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Scientific Research Applications
2-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the difluoromethoxy group can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-(difluoromethoxy)-3-hydroxybenzaldehyde: Shares the difluoromethoxy group but lacks the boronic ester moiety.
2-(4-(difluoromethoxy)-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure with an additional methyl group on the phenyl ring.
Uniqueness
2-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the difluoromethoxy group and the boronic ester moiety, which imparts distinct reactivity and versatility in synthetic applications. This combination allows for selective functionalization and the formation of complex molecular architectures .
Properties
CAS No. |
1310950-03-8 |
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Molecular Formula |
C14H19BF2O4 |
Molecular Weight |
300.1 |
Purity |
95 |
Origin of Product |
United States |
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